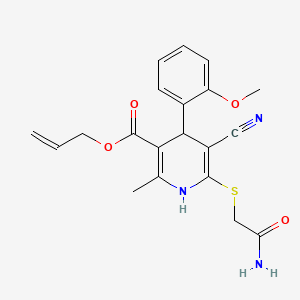

Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Description

Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a unique substitution pattern:

- Position 4: 2-Methoxyphenyl substituent (influencing electronic and steric properties).

- Position 5: Cyano group (contributing to electron-withdrawing effects).

- Position 6: Thioether-linked 2-amino-2-oxoethyl moiety (modulating reactivity and interactions).

- Position 2: Methyl group (common in 1,4-DHPs for structural stability).

1,4-DHPs are widely studied for pharmacological activities, including calcium channel modulation and cytotoxicity. Comparisons with analogs highlight substituent-driven variations in synthesis, activity, and safety.

Properties

IUPAC Name |

prop-2-enyl 6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-4-9-27-20(25)17-12(2)23-19(28-11-16(22)24)14(10-21)18(17)13-7-5-6-8-15(13)26-3/h4-8,18,23H,1,9,11H2,2-3H3,(H2,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKHWAZOEXAWOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CC=CC=C2OC)C(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate involves multiple steps. The process typically starts with the preparation of the dihydropyridine core, followed by the introduction of the cyano, methoxyphenyl, and amino-oxoethylthio groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: It may serve as a probe for studying biological processes.

Medicine: It has potential therapeutic applications, such as acting as a drug candidate for specific diseases.

Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Substituent Profiles of Selected 1,4-DHP Derivatives

Key Observations :

- Position 4 : Aromatic substituents (e.g., 2-methoxyphenyl in the main compound vs. 4-methylphenyl in ) influence steric hindrance and π-π interactions. Methoxy groups enhance lipophilicity compared to methyl .

- Position 6: Thioether-linked groups vary widely. The main compound’s 2-amino-2-oxoethyl moiety may improve solubility via hydrogen bonding, contrasting with bulky aryl groups in or heterocycles in .

Pharmacological Activity

Biological Activity

Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate, also known by its CAS number 442556-48-1, is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 399.46 g/mol. Its structure includes a dihydropyridine core, which is commonly associated with various biological activities, including calcium channel modulation and antioxidant properties.

- Calcium Channel Modulation : Dihydropyridines are known to act as calcium channel blockers. This action can lead to vasodilation and reduced blood pressure, making them useful in treating cardiovascular diseases.

- Antioxidant Activity : The presence of the methoxyphenyl group may contribute to the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Cell cycle arrest |

| A549 | 20 | Inhibition of migration |

These results indicate that Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate may serve as a promising candidate for cancer therapy.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown anti-inflammatory effects in animal models. A study reported a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) when administered to mice subjected to inflammatory stimuli.

Case Studies

- Study on Cancer Cell Lines : A comprehensive study evaluated the effects of this compound on several cancer cell lines. The findings indicated that it not only inhibited cell growth but also induced apoptosis through mitochondrial pathways.

- Animal Model for Inflammation : In a controlled experiment involving rats with induced inflammation, the administration of the compound resulted in reduced swelling and pain levels compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

- Methodology : Start with a base structure of 1,4-dihydropyridine (1,4-DHP), incorporating thioether and cyano groups via nucleophilic substitution. For example, dissolve intermediate precursors (e.g., 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) in a 2:1 ratio of acetylacetone and ethanol, then add epichlorohydrin dropwise with catalytic aluminum chloride (AlCl₃). Monitor reaction progress via TLC (e.g., Sulifol UV 254 plates) and optimize temperature (65–70°C) to enhance yield .

- Key Variables : Solvent polarity, catalyst loading (e.g., 0.03 g AlCl₃), and reaction time (25 minutes for initial stirring).

Q. How should structural characterization be performed to confirm the compound’s identity?

- Analytical Workflow :

- NMR : Assign peaks for the 2-methoxyphenyl group (δ ~3.8 ppm for OCH₃) and allyl ester protons (δ ~4.6–5.3 ppm).

- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 619 for analogous dihydropyridines) .

- X-ray Crystallography : Resolve crystal structures to validate dihydropyridine ring conformation and substituent orientations (e.g., bond angles for the thioether linkage) .

Q. What safety protocols are critical during synthesis and handling?

- Precautions :

- Avoid ignition sources (P210) and ensure proper ventilation due to volatile solvents (e.g., ethyl alcohol).

- Use closed containers for spillage disposal (Section 6 of safety guidelines) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity or stability?

- SAR Strategy :

- Replace the 2-methoxyphenyl group with bromophenyl or furyl moieties to assess electronic effects on receptor binding .

- Compare stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor cyanohydrin formation using HPLC .

- Data Interpretation : Contradictions in activity (e.g., lower potency with 4-methoxyphenyl vs. 2-methoxyphenyl) may arise from steric hindrance or metabolic susceptibility .

Q. What computational methods are suitable for predicting solubility or binding affinity?

- Approach :

- Use COSMO-RS or DFT calculations to estimate solubility in polar aprotic solvents (e.g., DMSO, acetone).

- Dock the compound into calcium channel protein models (e.g., L-type Ca²⁺ channels) using AutoDock Vina, focusing on hydrogen bonding with the 5-cyano group .

- Validation : Cross-check predictions with experimental logP values (e.g., HPLC-derived retention times) .

Q. How can conflicting data on reaction yields or byproduct formation be resolved?

- Troubleshooting :

- Case Example : If yields vary between 50–70%, analyze residual AlCl₃ via ICP-MS to rule out catalyst poisoning.

- Byproduct Identification : Use LC-MS/MS to detect thioether oxidation products (e.g., sulfoxide derivatives) .

- Mitigation : Pre-dry solvents (molecular sieves) and employ inert atmospheres (N₂/Ar) to suppress oxidative side reactions .

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.